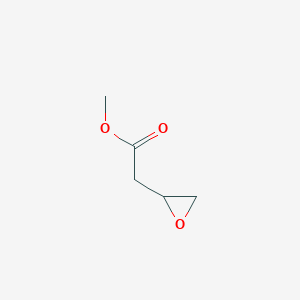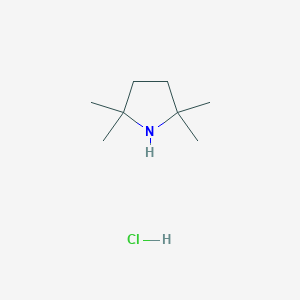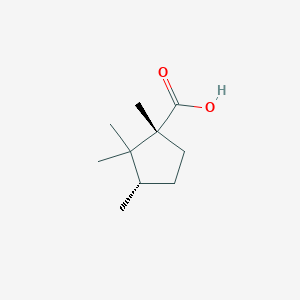
D-Campholic acid
Vue d'ensemble
Description
D-Campholic acid: is a chiral organic compound with the molecular formula C₁₀H₁₈O₂. It is a derivative of camphor and is known for its unique structural properties, which include two chiral centers. This compound is often used in various chemical and industrial applications due to its enantiomeric purity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: D-Campholic acid can be synthesized through the oxidation of camphor using nitric acid. This process involves the careful control of reaction conditions to ensure the selective formation of the desired enantiomer. The reaction typically proceeds as follows:
- Camphor is dissolved in a suitable solvent, such as acetic acid.
- Nitric acid is added slowly to the solution while maintaining a low temperature to control the exothermic reaction.
- The reaction mixture is stirred for several hours until the oxidation is complete.
- The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale oxidation processes. These methods often involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: D-Campholic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of camphoric acid.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols, amines, and other nucleophiles in the presence of catalysts or activating agents.
Major Products:
Oxidation: Camphoric acid.
Reduction: Camphor alcohol.
Substitution: Various esters, amides, and other derivatives.
Applications De Recherche Scientifique
D-Campholic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and chiral catalysts.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism by which D-Campholic acid exerts its effects is primarily related to its chiral structure. The compound can interact with various molecular targets, including enzymes and receptors, in a stereospecific manner. This interaction can modulate biological pathways and lead to specific physiological effects. For example, this compound can inhibit certain enzymes by binding to their active sites, thereby altering their activity.
Comparaison Avec Des Composés Similaires
Camphoric acid: A closely related compound with similar structural features but different stereochemistry.
Camphor: The parent compound from which D-Campholic acid is derived.
Borneol: Another chiral compound with a similar bicyclic structure.
Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. Its enantiomeric purity makes it valuable in applications requiring high stereochemical precision, such as asymmetric synthesis and chiral catalysis.
Propriétés
IUPAC Name |
(1R,3S)-1,2,2,3-tetramethylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-7-5-6-10(4,8(11)12)9(7,2)3/h7H,5-6H2,1-4H3,(H,11,12)/t7-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFOIACPOPEQLS-XVKPBYJWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1(C)C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@](C1(C)C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[(difluoromethyl)sulfanyl]phenyl}-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B3383560.png)
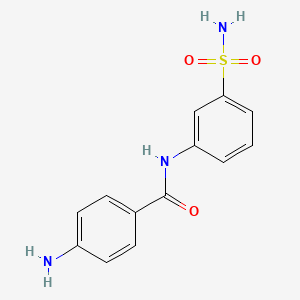
![6-[(2-Fluorophenyl)methoxy]pyridine-3-carboxylic acid](/img/structure/B3383570.png)
![{6-[(2-Fluorophenyl)methoxy]pyridin-3-yl}methanol](/img/structure/B3383576.png)
![3-[(Pentafluorophenyl)carbamoyl]propanoic acid](/img/structure/B3383581.png)
![7-Bromo-2-(4-hydroxy-2-methylphenyl)benzo[d]oxazol-5-ol](/img/structure/B3383594.png)
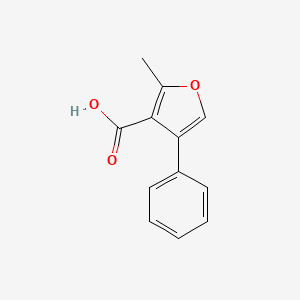
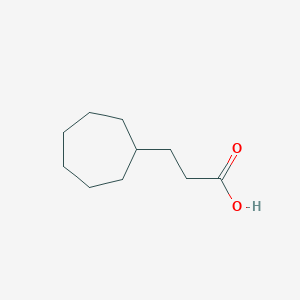
![1-[3-(Hydroxymethyl)phenyl]pyrrolidin-2-one](/img/structure/B3383624.png)
![3-[(2-methylbenzoyl)amino]propanoic Acid](/img/structure/B3383634.png)
![5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B3383635.png)
